N'-methoxyethanimidamide

Description

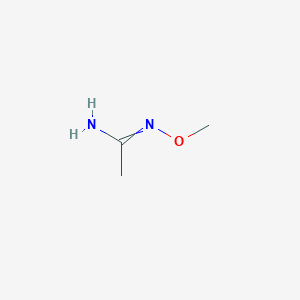

Structure

3D Structure

Properties

CAS No. |

133382-85-1 |

|---|---|

Molecular Formula |

C3H8N2O |

Molecular Weight |

88.11 g/mol |

IUPAC Name |

N'-methoxyethanimidamide |

InChI |

InChI=1S/C3H8N2O/c1-3(4)5-6-2/h1-2H3,(H2,4,5) |

InChI Key |

WMWMBQUGRILRBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NOC)N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Patterns

Nucleophilic Character and Reactivity of Imidamide Analogs

The nucleophilic character of a molecule describes its ability to donate an electron pair to an electrophile. vulcanchem.com For a molecule like N'-methoxyethanimidamide, the nitrogen atoms are the primary nucleophilic centers due to their lone pairs of electrons.

Quantitative Assessment of Nucleophilicity Parameters (N-parameters)

The reactivity of nucleophiles can be quantified using the Mayr-Patz equation: log k = sN(N + E), where N is the nucleophilicity parameter, sN is a nucleophile-specific sensitivity parameter, and E is an electrophilicity parameter. beilstein-journals.orgnih.govnih.gov This scale allows for the prediction of reaction rates. For example, common organocatalysts like PPh₃ and DMAP have known N parameters. nih.gov Amide and imide anions have also been characterized, with N values typically falling in the range of 15 to 22. researchgate.net However, as previously stated, no N-parameter for this compound is available in the current literature or databases. lmu.delmu.de

Pathways of Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of compounds with double bonds, such as carbonyls (C=O) or imines (C=N). chemsrc.comunizin.org In this reaction, a nucleophile attacks the electrophilic carbon of the double bond, breaking the π-bond. chemsrc.comnih.gov For an imine or a related system, the reaction proceeds by the attack of a nucleophile on the imino carbon, forming a tetrahedral intermediate. nih.govunizin.org Subsequent protonation typically yields the final product. libretexts.org The reaction can be catalyzed by acid, which protonates the imine nitrogen, increasing the electrophilicity of the carbon atom. unizin.org

Mechanisms of Nucleophilic Substitution (SN1 and SN2)

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. evitachem.comviu.ca These reactions are fundamental in organic chemistry and proceed primarily through two distinct mechanisms: SN1 and SN2. evitachem.compages.dev

SN2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. pages.devorganic-chemistry.org The reaction rate depends on the concentration of both the substrate and the nucleophile. organic-chemistry.org This mechanism is favored for less sterically hindered substrates, such as primary alkyl halides. beilstein-journals.orgviu.ca

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. bldpharm.comclockss.org The carbocation is then rapidly attacked by the nucleophile. clockss.orgsavemyexams.com The rate of an SN1 reaction depends only on the concentration of the substrate. bldpharm.comclockss.org This pathway is favored for substrates that can form stable carbocations, such as tertiary alkyl halides. savemyexams.comlibretexts.org

The imidamide nitrogen of this compound could, in principle, act as a nucleophile in SN1 or SN2 reactions with alkyl halides, leading to N-alkylation. idc-online.com

Reactivity Towards Electrophilic Carbonyl Species

Aldehydes and ketones are common electrophiles due to the polarized nature of the carbonyl group (C=O). unizin.orgpages.dev Nucleophiles, such as amines, readily add to the carbonyl carbon. unizin.orglibretexts.org The reaction of a primary amine with an aldehyde or ketone typically forms an imine (Schiff base) through a nucleophilic addition-elimination mechanism. unizin.orgresearchgate.netmasterorganicchemistry.com A molecule like this compound, possessing amine-like nitrogen atoms, would be expected to react with carbonyl compounds in a similar fashion, potentially leading to the formation of a new C=N bond after initial nucleophilic attack and subsequent dehydration. unizin.org

Electrophilic Reactivity and Intermolecular Interactions

Electrophile-Dependent Reaction Outcomes

The C=N bond in this compound also renders the imino carbon electrophilic, especially upon activation. Protonation of the nitrogen atom by an acid would significantly enhance the electrophilicity of the carbon, making it more susceptible to attack by weak nucleophiles. nih.gov The outcome of such reactions would depend heavily on the nature of the attacking nucleophile and the reaction conditions. For example, reaction with a carbon nucleophile could lead to C-C bond formation. This dual nucleophilic and electrophilic nature is a hallmark of the imidamide functional group, suggesting it could be a versatile building block in synthesis, though this potential remains unexplored for this compound itself.

Intermolecular interactions, such as hydrogen bonding, would also play a role in the compound's reactivity and physical properties. The N-H protons can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. lookchem.com

Radical Reaction Mechanisms Involving Imidamide Structures

The imidamide functional group can also participate in reactions proceeding through radical intermediates. The stability and reactivity of the resulting nitrogen-centered radicals are key to these transformations.

Radical reactions are characterized by an initiation step where a radical species is first generated. libretexts.org For structures related to this compound, several initiation pathways are conceivable:

Thermal or Photochemical Homolysis: In a substituted imidamide (e.g., one bearing an N-halo substituent), the relatively weak N-X bond could undergo homolytic cleavage upon heating or irradiation with light, generating a nitrogen-centered radical. libretexts.org Similarly, the N-O bond in the N'-methoxy group could potentially be a site for homolysis under energetic conditions.

Single-Electron Transfer (SET): A photocatalyst, upon excitation by visible light, can act as a SET agent. rsc.org It can be either oxidized by an N-functionalized imidamide precursor (oxidative quenching) or reduced by it (reductive quenching) to generate the corresponding radical cation or radical anion, which then fragments to produce a neutral N-centered radical. For example, N-acyloxy or N-amino derivatives of related heterocycles have been shown to form N-radicals through SET processes. rsc.org

Hydrogen Abstraction: Reaction with a pre-formed radical initiator (like AIBN or benzoyl peroxide) can lead to the abstraction of a hydrogen atom from a C-H or N-H bond, generating a carbon- or nitrogen-centered radical. rutgers.edu

Once an imidamide-based radical is formed, it enters the propagation phase of the chain reaction. libretexts.org The mechanistic pathway depends on the nature of the radical and the other reactants present. A common transformation is the addition of the N-radical to a π-system, such as an alkene.

A generalized mechanism for the intermolecular aminohydroxylation of an alkene, adapted from known processes involving N-radicals rsc.org, could be as follows:

Initiation: Generation of an N'-methoxyethanimidamidyl radical via one of the methods described in 3.3.1.

Propagation Step 1 (Addition): The electrophilic N-radical adds to the electron-rich double bond of an alkene. This addition typically follows anti-Markovnikov regioselectivity, with the radical adding to the less substituted carbon to produce a more stable carbon-centered radical intermediate. beilstein-journals.org

Propagation Step 2 (Trapping): The resulting carbon-centered radical is trapped by another molecule. In an aminohydroxylation reaction, this could be a water molecule, or in other cases, it could abstract a hydrogen atom from a donor to complete the hydroamination. rsc.org

Termination: The reaction concludes when two radical species combine, ending the chain process. libretexts.org

Such radical transformations offer a powerful method for C-N bond formation, and understanding the underlying mechanism is key to controlling the reaction's outcome and stereoselectivity.

Mechanistic Investigations through Linear Free Energy Relationships (e.g., Hammett Studies)

Linear Free Energy Relationships (LFERs), most notably the Hammett equation, are invaluable tools for elucidating reaction mechanisms by quantifying the effect of substituents on the rate or equilibrium of a reaction. ic.ac.ukwikipedia.org The Hammett equation is expressed as:

log(k/k0) = σρ or log(K/K0) = σρ wikipedia.org

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k0 or K0 is the constant for the unsubstituted (hydrogen) reference reactant.

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent and reflects its electron-donating or electron-withdrawing ability. dalalinstitute.com

ρ (rho) is the reaction constant , which is characteristic of a given reaction under specific conditions. It measures the sensitivity of the reaction to the electronic effects of the substituents. dalalinstitute.com

A Hammett study on a reaction involving this compound would entail synthesizing a series of derivatives, for instance, with an aryl group attached to one of the nitrogens, bearing different meta- or para-substituents. The rates of a specific reaction (e.g., hydrolysis, nucleophilic attack) would be measured for each derivative.

A plot of log(k/k0) versus σ yields the reaction constant ρ.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (positive σ), implying a buildup of negative charge (or reduction of positive charge) in the transition state relative to the ground state. emerginginvestigators.org

A negative ρ value signifies that the reaction is favored by electron-donating groups (negative σ), indicating a buildup of positive charge (or reduction of negative charge) in the transition state. emerginginvestigators.org

The magnitude of ρ reflects the extent of charge development and the proximity of the substituents to the reaction center.

Hypothetical Data for a Hammett Study on the Hydrolysis of Aryl-Substituted this compound Derivatives

import pandas as pd df_hammett = pd.DataFrame({ 'Substituent (X)': ['p-OCH₃', 'p-CH₃', 'H', 'p-Cl', 'm-NO₂'], 'Sigma (σ) Value': [-0.27, -0.17, 0.00, 0.23, 0.71], 'Relative Rate (k_x / k_H)': [0.25, 0.48, 1.00, 2.88, 30.2], 'log(k_x / k_H)': [-0.60, -0.32, 0.00, 0.46, 1.48] }) df_hammett_styled = df_hammett.style.set_table_attributes("class='interactive-table'").set_caption("Table 2: Hypothetical data for a Hammett analysis.").set_properties(**{'text-align': 'left'}).set_table_styles([dict(selector='th', props=[('text-align', 'left')])]) df_hammett_styled

A plot of this data would yield a straight line with a positive slope, indicating a positive ρ value. For a hydrolysis reaction, this would suggest that the rate-determining step involves nucleophilic attack on the imidamide carbon, with a buildup of negative charge in the tetrahedral intermediate. A nonlinear Hammett plot can also be mechanistically informative, often indicating a change in the rate-determining step or reaction mechanism across the series of substituents. wikipedia.org

Table of Mentioned Chemical Compounds

import pandas as pd df_compounds = pd.DataFrame({ 'Compound Name': ["this compound", 'Benzoyl peroxide', 'AIBN (Azobisisobutyronitrile)'] }) df_compounds_styled = df_compounds.style.set_table_attributes("class='interactive-table'").set_caption("Table 3: List of chemical compounds mentioned in the article.").set_properties(**{'text-align': 'left'}).set_table_styles([dict(selector='th', props=[('text-align', 'left')])]) df_compounds_styled

Theoretical and Computational Chemistry of N Methoxyethanimidamide

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic features of a molecule. These methods, including DFT and ab initio approaches, solve the Schrödinger equation for a given system to provide detailed information about its properties.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a system based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. A typical DFT study on N'-methoxyethanimidamide would involve optimizing its molecular geometry to find the most stable arrangement of its atoms. This would provide key structural parameters such as bond lengths, bond angles, and dihedral angles.

Ab Initio Approaches (e.g., Hartree-Fock, Coupled Cluster Methods)

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for more sophisticated calculations. More advanced and accurate methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory, build upon the HF results to include electron correlation effects, leading to more precise predictions of molecular properties.

An ab initio study of this compound would provide highly accurate structural and energetic data. However, similar to DFT studies, specific published research employing these high-level ab initio methods for this compound could not be located.

Basis Set Selection and Optimization in Quantum Calculations

The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The quality of a basis set directly impacts the accuracy of the calculated properties. Common basis sets range from minimal ones like STO-3G to more flexible and extensive ones like the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ).

The selection of an appropriate basis set involves a trade-off between computational cost and desired accuracy. For this compound, a systematic study would involve performing calculations with different basis sets to assess the convergence of the results and to select a level of theory that provides reliable predictions. Specific details on basis set selection and optimization for this particular molecule are not documented in the available literature.

Molecular Orbital Analysis and Energy Considerations

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread over the entire molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, a molecular orbital analysis would reveal the nature of its frontier orbitals and provide insights into its reactivity profile. Unfortunately, specific data on the HOMO-LUMO energies and their compositions for this compound are not available in published computational studies.

Computational Investigations of Reaction Pathways and Transition States

Computational chemistry is also instrumental in studying the mechanisms of chemical reactions, including the identification of transition states and the determination of activation energies.

Transition State Characterization and Activation Energy Determination

A transition state is a high-energy, unstable configuration that a molecule passes through during a chemical reaction. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate. Computational methods can locate transition state structures and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

Investigating the reaction pathways of this compound, such as its hydrolysis, isomerization, or reactions with other molecules, would require the characterization of the relevant transition states. Such computational studies would provide valuable information about its chemical behavior. However, no specific research detailing the transition state analysis for reactions involving this compound has been found in the scientific literature.

Kinetic and Thermodynamic Analyses of Reaction Channels

No published studies containing kinetic or thermodynamic data for the reaction channels of this compound were found. In general, such analyses involve the computational determination of transition state structures and the calculation of activation energies and reaction enthalpies to understand the rate and feasibility of different reaction pathways. arxiv.orgnih.govlongdom.org

Predictive Capabilities of Computational Chemistry in Reactivity

While computational chemistry offers robust methods for predicting chemical reactivity, schrodinger.com no specific applications of these methods to this compound have been documented in the literature. Predictive studies typically employ calculated molecular properties like orbital energies (HOMO/LUMO), electrostatic potential maps, and Fukui functions to forecast how a molecule will interact with other chemical species. nih.gov

Emerging Quantum Computing Approaches in Chemical Systems Simulation

Quantum computing is an emerging field with the potential to simulate chemical systems with unprecedented accuracy. However, the application of these novel computational techniques to this compound has not yet been reported. Current research in this area is focused on developing algorithms and hardware to simulate small, well-characterized molecules, and specific applications to a wider range of compounds, including this compound, are anticipated in the future.

Role of N Methoxyethanimidamide in Organic Synthesis

Application as a Reagent in the Construction of Complex Organic Molecules

N'-Methoxyethanimidamide serves as a versatile building block in the synthesis of elaborate organic molecules. Its bifunctional nature, possessing both a nucleophilic nitrogen and an electrophilic carbon within the imidamide moiety, allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The methoxy (B1213986) group on the oxime ether provides a degree of stability and modulates the reactivity of the imidamide core, making it a predictable and controllable reagent in carefully orchestrated synthetic sequences.

The utility of this compound as a reagent is particularly evident in its reactions with various electrophiles. For instance, acylation of the nitrogen atom by acyl chlorides or anhydrides can be achieved, leading to the formation of N-acyl-N'-methoxyethanimidamide intermediates. libretexts.orgchemguide.co.uk These intermediates are themselves valuable synthons for further transformations.

While specific, complex natural product syntheses employing this compound as a key reagent are not extensively documented in readily available literature, its structural motifs are incorporated into various complex structures, highlighting its potential in the field. The strategic application of related O-alkyl amidoximes in the synthesis of biologically active compounds suggests a similar, if not yet fully explored, potential for this compound.

Precursor for the Synthesis of Diverse Heterocyclic Compounds

One of the most significant applications of this compound in organic synthesis is its role as a precursor for a wide array of heterocyclic compounds. nih.gov Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making their efficient synthesis a primary focus of modern organic chemistry. chemguide.co.ukorganic-chemistry.org this compound provides a convenient entry point to several important heterocyclic scaffolds.

A prominent example is the synthesis of 1,2,4-oxadiazoles . These heterocycles are of considerable interest due to their presence in numerous biologically active molecules. nih.govmdpi.com The general and well-established method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with an acylating agent. researchgate.net In this context, this compound can react with various acyl chlorides, anhydrides, or carboxylic acids to form an O-acyl-N'-methoxyethanimidamide intermediate, which then undergoes cyclodehydration to yield the corresponding 1,2,4-oxadiazole. The specific substituents on the resulting oxadiazole ring are determined by the acylating agent used.

| Acylating Agent | Resulting 1,2,4-Oxadiazole Moiety |

| Benzoyl Chloride | 3-Methyl-5-phenyl-1,2,4-oxadiazole |

| Acetic Anhydride | 3,5-Dimethyl-1,2,4-oxadiazole |

| Formic Acid | 3-Methyl-1,2,4-oxadiazole |

Another important class of heterocycles accessible from this compound precursors are pyrimidines . Pyrimidines form the core structure of several nucleobases and a vast number of synthetic drugs. nih.govnih.gov While direct, one-pot syntheses of pyrimidines from this compound are not the most common routes, its structural elements can be incorporated through multi-step sequences. For instance, the amidine functionality can react with 1,3-dicarbonyl compounds or their equivalents in condensation reactions to form the pyrimidine (B1678525) ring. derpharmachemica.com The methoxy group can be a handle for further functionalization or be cleaved at a later stage.

Intermediacy in Multi-Step Synthetic Sequences

In addition to being a starting material, this compound and its derivatives often appear as crucial intermediates in multi-step synthetic pathways. walisongo.ac.idvapourtec.com In a complex synthesis, a molecule is constructed step-by-step, and the successful execution of each step relies on the predictable reactivity of the intermediate compounds. mit.edu The this compound moiety can be introduced into a molecule and then transformed in a subsequent step to build up molecular complexity.

For example, a larger molecule containing an ester or a nitrile functional group could be converted to an this compound intermediate. This intermediate could then be subjected to cyclization conditions to form a heterocyclic ring as part of a larger molecular scaffold. The stability of the methoxy oxime ether often allows it to be carried through several synthetic steps before its intended transformation.

The strategic use of this compound as an intermediate allows for the modular construction of complex targets. Different fragments of a molecule can be synthesized separately and then brought together, with the formation or reaction of the this compound unit serving as a key coupling or annulation step. While specific, named multi-step syntheses with this compound as a published intermediate are not prominently featured in general chemical literature, the principles of retrosynthetic analysis suggest its utility in the logical disassembly and subsequent synthesis of complex organic structures.

Coordination Chemistry and Metal Ligation Potential of N Methoxyethanimidamide

N'-methoxyethanimidamide as a Ligand in Metal Complexation

No research data is available to describe the role of this compound as a ligand in metal complexation.

Coordination Behavior with Main Group and Transition Metals

There are no published studies on the coordination behavior of this compound with either main group or transition metals.

Influence of Ligand Structure on Metal Complex Formation and Stability

Without any characterized metal complexes of this compound, the influence of its structure on complex formation and stability has not been investigated.

Catalytic Applications of N Methoxyethanimidamide and Analogues

Performance in Organocatalytic Transformations

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. mt.comsemanticscholar.org These catalysts operate through various activation modes, including acting as Lewis acids, Lewis bases, Brønsted acids, or Brønsted bases. mt.com The efficacy of an organocatalyst is often rooted in its ability to form transient covalent intermediates (e.g., enamines or iminium ions) or to activate substrates through non-covalent interactions like hydrogen bonding. rsc.orgbeilstein-journals.org

N'-methoxyethanimidamide, possessing the structure CH₃C(=NH)NHOCH₃, contains several features that suggest potential, albeit undocumented, organocatalytic activity. The amidine moiety contains both a hydrogen-bond donating group (N-H) and a basic imine nitrogen, allowing it to function theoretically as a bifunctional catalyst. The free base form is a Brønsted base and could potentially deprotonate pro-nucleophiles to initiate a reaction.

While direct performance data for this compound is absent from the literature, the catalytic activity of related structures provides some context. For instance, amidine derivatives are known to be highly basic and can catalyze various reactions. Acetamidine (B91507) itself is primarily used as a reagent in the synthesis of heterocyclic compounds like pyrimidines and imidazoles. wikipedia.orgmdpi.com The condensation of primary amines with N,N-dimethylacetamide dimethyl acetal (B89532) can yield a mixture of an acetamidine and an imidate ester, indicating the close chemical relationship between these classes of compounds. organic-chemistry.org However, their application as asymmetric organocatalysts in transformations like aldol (B89426) or Michael reactions is not a common strategy, with more complex structures typically being required to induce stereoselectivity. mdpi.com

Participation in Metal-Free Catalytic Systems

Metal-free catalysis is a cornerstone of green chemistry, aiming to replace potentially toxic or expensive metal catalysts with more benign alternatives. rsc.orgacs.org These systems often rely on the ability of organic molecules to activate substrates through hydrogen bonding, ion-pairing, or by forming reactive intermediates without the involvement of a metal center. rsc.org

The structure of this compound and its analogues suggests a potential role in metal-free catalytic cycles.

Hydrogen-Bonding Catalysis : The N-H group in an amidine can act as a hydrogen-bond donor, activating an electrophile by increasing its reactivity. Simultaneously, the imine nitrogen can act as a hydrogen-bond acceptor or a Brønsted base to activate the nucleophile. This dual activation is a hallmark of many effective bifunctional organocatalysts, such as thioureas. jst.go.jpnih.gov

Base Catalysis : As relatively strong organic bases, amidines can be used in catalytic quantities to promote reactions that require the deprotonation of a substrate.

While these principles support the theoretical participation of this compound in metal-free systems, practical applications and detailed studies are lacking. Research in metal-free catalysis has successfully identified other nitrogen-containing structures, such as N-heterocyclic carbenes (NHCs) and various amines, as highly effective catalysts for a broad range of transformations. beilstein-journals.orgresearchgate.net For example, N-methylimidazole has been shown to be a promising and environmentally friendly catalyst for the aza-Michael addition of N-heterocycles. organic-chemistry.org Similarly, graphitic carbon nitride coupled with nitrogen-doped graphene has been developed as a metal-free hybrid catalyst for the hydrogen evolution reaction, demonstrating that precisely engineered nitrogen-containing materials can exhibit remarkable catalytic activity. uq.edu.au

Role in Specific Catalytic Organic Transformations (e.g., Aza-Michael Reactions)

The aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction. commonorganicchemistry.combuchler-gmbh.com Its asymmetric variant is crucial for synthesizing chiral nitrogen-containing compounds, which are prevalent in pharmaceuticals. nih.gov

The catalysis of aza-Michael reactions is typically achieved through several organocatalytic strategies:

Activation of the Electrophile : Chiral Brønsted acids or hydrogen-bond donors (like squaramides or thioureas) activate the α,β-unsaturated compound, lowering its LUMO and making it more susceptible to nucleophilic attack. nih.gov

Activation of the Nucleophile : A Brønsted base can deprotonate the nitrogen nucleophile, increasing its nucleophilicity.

Bifunctional Catalysis : Many of the most effective catalysts, such as cinchona alkaloid derivatives or squaramides, combine both of the above activation modes to achieve high efficiency and enantioselectivity. buchler-gmbh.comnih.gov

While this compound contains a nitrogen atom, its primary role would likely be as a nucleophile (a reactant) rather than a catalyst in an aza-Michael reaction. For it to act as a catalyst, it would need to activate the primary nitrogen nucleophile (e.g., an amine or amide) or the Michael acceptor. In theory, its basic character could allow it to deprotonate the nucleophile. However, its basicity and structural simplicity are unlikely to compete with the highly evolved and sterically demanding chiral organocatalysts that are typically required for achieving high stereocontrol in asymmetric aza-Michael reactions. nih.gov Studies on efficient catalysts for this transformation consistently feature more complex molecules like N-methylimidazole, cinchona alkaloids, and various bifunctional thiourea (B124793) derivatives. organic-chemistry.orgnih.gov

N Methoxyethanimidamide in Polymer Chemistry

Application as a Polymerization Initiator

There is no documented use of N'-methoxyethanimidamide as a polymerization initiator in the existing scientific literature. The efficacy of a compound as an initiator typically depends on its ability to generate reactive species (radicals, ions) that can attack a monomer and begin the polymer chain growth. Without experimental data, any potential initiating activity of this compound remains purely speculative.

Mechanistic Studies of Polymerization Initiation

As there are no reports of this compound being used as a polymerization initiator, no mechanistic studies have been conducted. The study of a polymerization mechanism requires the observation and analysis of the initiation, propagation, and termination steps of the reaction. Such studies would first need to demonstrate that this compound can, in fact, initiate polymerization.

Influence on Polymer Microstructure and Growth Kinetics

The influence of an initiator on a polymer's microstructure (e.g., tacticity, branching) and growth kinetics is a critical area of study in polymer science. However, since the initiating capability of this compound has not been established, there is no information regarding its effects on these polymer characteristics.

Advanced Spectroscopic Characterization and Structural Analysis Research

Vibrational Spectroscopy (e.g., FTIR) for Mechanistic and Conformational Insight

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edu For N'-methoxyethanimidamide, the FTIR spectrum would provide key insights into its covalent bond structure.

The vibrations can be categorized as stretching (changes in bond length) and bending (changes in bond angle). researchgate.net The position, intensity, and shape of the absorption bands are characteristic of specific functional groups.

Predicted FTIR Spectral Data for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| ~3300-3400 | N-H Stretch | Amine (-NH) | Medium-Strong, Broad |

| ~2950-3000 | C-H Stretch (sp³) | Methyl (-CH₃) | Medium-Strong |

| ~1640-1690 | C=N Stretch | Imine (C=N) | Medium, Sharp |

| ~1450 | C-H Bend | Methyl (-CH₃) | Medium |

| ~1250 | C-N Stretch | Amine/Imine | Medium |

| ~1050-1150 | C-O Stretch | Methoxy (B1213986) (-O-CH₃) | Strong |

| ~850 | N-O Stretch | N-O Bond | Medium |

This table is an illustrative prediction based on characteristic functional group frequencies. upi.eduresearchgate.netuobabylon.edu.iq

The presence of a broad band in the 3300-3400 cm⁻¹ region would be indicative of the N-H stretching vibration, suggesting potential for hydrogen bonding which can influence the molecule's conformation and intermolecular interactions. The sharp, medium intensity band around 1660 cm⁻¹ would be a key diagnostic peak for the C=N imine functionality. researchgate.net The strong absorption from the C-O stretch of the methoxy group would further confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and electronic environment of a molecule by observing the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C. hmdb.cathermofisher.com The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing clues about neighboring atoms and functional groups.

For this compound, both ¹H and ¹³C NMR would be invaluable for confirming the connectivity of the atoms and analyzing its conformational isomers (E/Z isomers around the C=N double bond).

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.9 - 2.2 | Singlet | 3H | CH₃ -C=N |

| ~3.8 - 4.0 | Singlet | 3H | CH₃ -O-N |

| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

This table is an illustrative prediction. Chemical shifts are relative to TMS. thermofisher.comrsc.orgrsc.org

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~15 - 25 | C H₃-C=N |

| ~60 - 70 | C H₃-O-N |

| ~150 - 160 | -C =N |

This table is an illustrative prediction. Chemical shifts are relative to TMS. rsc.orgrsc.org

The number of signals in the NMR spectra would confirm the number of unique proton and carbon environments. The chemical shifts would be characteristic of the specific functional groups. For instance, the downfield chemical shift of the imine carbon (~150-160 ppm) is a key indicator of the C=N double bond. The presence of distinct signals for different conformers at low temperatures could provide insight into the rotational barriers and stability of the E/Z isomers. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. nih.gov This technique is particularly useful for identifying conjugated systems and chromophores.

This compound contains a C=N chromophore and non-bonding electrons on the nitrogen and oxygen atoms. Therefore, it is expected to exhibit electronic transitions in the UV region.

Predicted UV-Vis Absorption Data for this compound (in Ethanol):

| λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~190-210 | High | π → π |

| ~240-270 | Low to Medium | n → π |

This table is an illustrative prediction based on typical electronic transitions for imines. nih.govresearchgate.net

The high-energy π → π* transition would likely occur in the far-UV region. The lower-energy n → π* transition, involving the non-bonding electrons on the nitrogen of the imine, is expected to appear at a longer wavelength with lower intensity. nih.gov The solvent can influence the position of these absorption bands; polar solvents can cause a blue shift (hypsochromic shift) of the n → π* transition.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that ionizes molecules and then measures their mass-to-charge ratio (m/z). uni-saarland.de It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. For nitrogen-containing compounds, the "nitrogen rule" is often applicable, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org

This compound (C₃H₈N₂O) has a molecular weight of 90.11 g/mol . As it contains an even number of nitrogen atoms, its molecular ion peak ([M]⁺˙) is expected at an even m/z value.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment Ion | Possible Neutral Loss |

| 90 | [CH₃C(NH)NOCH₃]⁺˙ | Molecular Ion |

| 75 | [CH₃C(NH)N]⁺˙ | •OCH₃ |

| 59 | [C(NH)NOCH₃]⁺ | •CH₃ |

| 45 | [CH₃C(NH)]⁺ | •NOCH₃ |

| 44 | [CH₃CNH]⁺˙ | CH₂O₂ |

| 31 | [OCH₃]⁺ | CH₃C(NH)N |

This table presents hypothetical major fragments based on common fragmentation pathways. uni-saarland.delibretexts.orgarkat-usa.org

The fragmentation of this compound would likely involve the cleavage of the N-O bond, the C-N bonds, and the C-C bond. The relative abundance of the fragment ions would depend on their stability. The base peak in the spectrum would correspond to the most stable fragment ion formed.

Emerging Research Avenues and Future Perspectives

Exploration of Uncharted Reactivity Manifolds

The reactivity of N'-methoxyethanimidamide is largely unexplored, presenting a significant opportunity for fundamental chemical research. Future studies could focus on its behavior under various reaction conditions, including reactions with strong acids, bases, and organometallic reagents. Investigating its potential as a precursor in multicomponent reactions could lead to the discovery of novel chemical transformations and the synthesis of complex molecular architectures. The influence of the methoxy (B1213986) group on the reactivity of the imidamide functional group is a key area for detailed mechanistic studies.

Synergistic Integration of Computational and Experimental Methodologies

The combination of computational modeling and experimental work will be crucial in accelerating the understanding of this compound. nih.gov Density functional theory (DFT) and other computational methods can predict its geometric and electronic properties, potential reaction pathways, and spectroscopic signatures. These theoretical predictions can then guide and be validated by targeted laboratory experiments. Such a synergistic approach has proven effective in understanding the mechanisms of action for other small molecules, such as carboxamide fungicides, by correlating calculated and experimental binding free energies. nih.gov This integrated strategy can efficiently map out the chemical space accessible from this compound and identify promising areas for application-oriented research.

Potential Contributions to Advanced Materials Science

The structural features of this compound suggest its potential as a building block in the development of advanced materials. ktu.lt Its ability to participate in hydrogen bonding and coordinate with metal ions could be exploited in the design of metal-organic frameworks (MOFs) or coordination polymers with tailored porosity and catalytic properties. Furthermore, derivatives of this compound could be explored for their electronic or optical properties, potentially finding use in organic electronics or as components of functional polymers. evitachem.com The broader field of materials science is continually seeking novel organic molecules for the creation of materials with specific functionalities. skoltech.ru

Interdisciplinary Research Opportunities with this compound-based Systems

The unique combination of functional groups in this compound opens up possibilities for interdisciplinary research. In medicinal chemistry, it could serve as a scaffold or an intermediate in the synthesis of new bioactive compounds. evitachem.com The imidamide moiety is a known pharmacophore in various therapeutic agents. In agrochemical research, related structures like carboxamides have been identified as potent fungicides that target succinate-ubiquinone oxidoreductase. nih.gov Exploring the biological activity of this compound and its derivatives could therefore be a fruitful area of investigation. Collaboration between synthetic chemists, computational chemists, materials scientists, and biologists will be key to unlocking the full potential of this and related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.